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molecular formula C12H19NO4S B8302995 1-Aminosulfonyladamantan-4-one ethylene ketal

1-Aminosulfonyladamantan-4-one ethylene ketal

Cat. No. B8302995
M. Wt: 273.35 g/mol
InChI Key: NZMXLRIUFIVWJZ-UHFFFAOYSA-N
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Patent
US09290444B2

Procedure details

A solution of the product of Example 54G (1.26 g, 4.63 mmol) in THF (15 mL) at room temperature was treated with 1N hydrochloric acid (14 mL). Reaction heated at 60° C. for 16 hours. Reaction quenched with saturated sodium bicarbonate, and product extracted with 20% methanol in chloroform (2×) and 40% THF in DCM (2×). Extracts dried (Na2SO4), filtered, and evaporated under reduced pressure to provide the title compound (0.880 g, 82%).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH:11]3[CH2:12][C:7]4([S:14]([NH2:17])(=[O:16])=[O:15])[CH2:8][CH:9]([CH2:13][CH:5]2[CH2:6]4)[CH2:10]3)[O:3]C1.Cl>C1COCC1>[NH2:17][S:14]([C:7]12[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:13][CH:5]([C:4]3=[O:3])[CH2:6]1)[CH2:8]2)(=[O:15])=[O:16]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
C1COC2(C3CC4(CC(CC2C4)C3)S(=O)(=O)N)O1
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate, and product
EXTRACTION
Type
EXTRACTION
Details
extracted with 20% methanol in chloroform (2×) and 40% THF in DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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